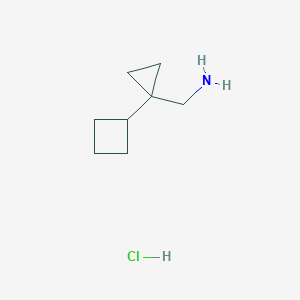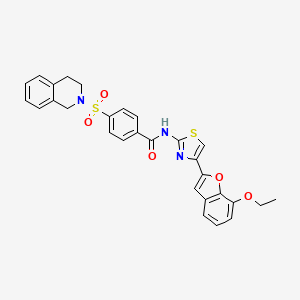
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a complex organic compound that integrates various functional groups into its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide typically involves multiple steps. It starts with the preparation of the core isoquinoline and benzofuran components, which are then functionalized through a series of reactions including sulfonation, acylation, and cyclization. Each step requires specific reagents and conditions:
Preparation of 3,4-dihydroisoquinoline: Catalyzed hydrogenation of isoquinoline.
Introduction of the sulfonyl group: Sulfonation using sulfonyl chloride.
Coupling with thiazole derivative: Utilizing appropriate bases under controlled temperature.
Industrial Production Methods: For industrial-scale production, optimizations are made to ensure high yield and purity. This may include the use of continuous flow reactors to improve reaction efficiency and implementing purification processes such as recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various reactions including oxidation, reduction, and substitution:
Oxidation: : Can involve the benzofuran or isoquinoline moieties, typically using oxidizing agents like potassium permanganate.
Reduction: : Often focuses on the nitro group if present, using reducing agents such as hydrogen gas in the presence of palladium on carbon.
Substitution: : Halogenation and subsequent nucleophilic substitution, particularly at positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Palladium on carbon with hydrogen gas.
Substitution: : Halogens (e.g., chlorine gas) and nucleophiles (e.g., amines).
Major Products Formed: These reactions typically yield modified versions of the original compound, such as:
Oxidized derivatives with additional hydroxyl groups.
Reduced forms with amine groups replacing nitro groups.
Substituted products with different functional groups attached to the core structure.
Scientific Research Applications
Chemistry: In chemistry, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide serves as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is often investigated for its potential as a ligand in receptor studies. Its ability to interact with specific proteins and enzymes allows researchers to explore new therapeutic targets and understand biochemical pathways.
Medicine: Medically, the compound shows promise in drug development. Its multifaceted structure provides a platform for designing molecules with high specificity and efficacy in treating diseases such as cancer and neurological disorders.
Industry: In the industrial sector, the compound's properties are harnessed for material science applications, including the development of advanced polymers and catalysts.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. These interactions can modulate the activity of proteins and enzymes, leading to various biological responses. The key pathways involved may include inhibition of enzyme activity or binding to receptor sites, altering cellular signaling processes.
Comparison with Similar Compounds
Comparison with Other Compounds: Compared to other similar compounds, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide stands out due to its unique combination of functional groups and the resulting chemical properties. While other compounds may share one or two functional groups, the specific arrangement and interactions in this molecule provide distinctive characteristics.
List of Similar Compounds
Isoquinoline derivatives: : Share the isoquinoline core but differ in substituent groups.
Benzofuran derivatives: : Have the benzofuran moiety but with variations in the attached functional groups.
Thiazole derivatives: : Contain the thiazole ring, often used in pharmaceutical research.
This article provides a comprehensive overview of this compound, covering its synthesis, chemical behavior, research applications, and unique features compared to similar compounds
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O5S2/c1-2-36-25-9-5-8-21-16-26(37-27(21)25)24-18-38-29(30-24)31-28(33)20-10-12-23(13-11-20)39(34,35)32-15-14-19-6-3-4-7-22(19)17-32/h3-13,16,18H,2,14-15,17H2,1H3,(H,30,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZHDTFASPRSBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-2-[(2-nitrophenyl)amino]acetamide](/img/structure/B2985272.png)
![3-fluoro-4-methoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2985273.png)
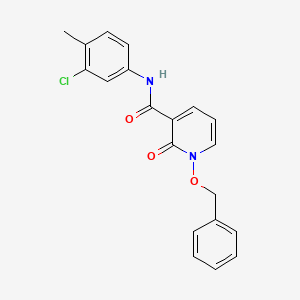
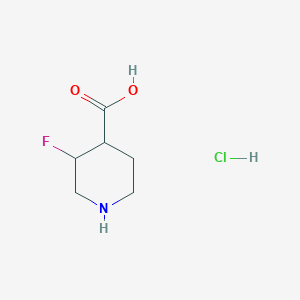
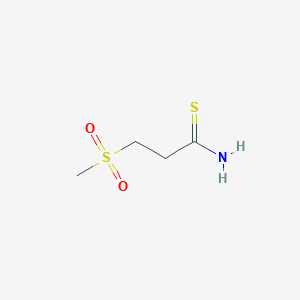
![N-(4-acetylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2985280.png)
![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(cyclohexylamino)-3(2H)-pyridazinone](/img/structure/B2985283.png)
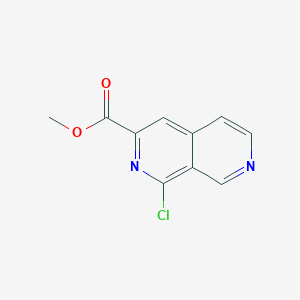
![8-(4-Ethoxybenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2985285.png)
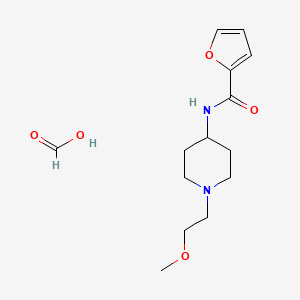
![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2985287.png)
![2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B2985289.png)
![3-Benzyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2985291.png)
